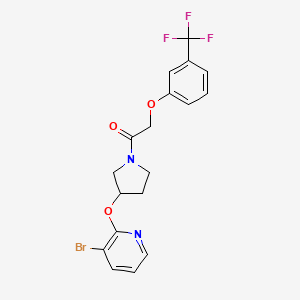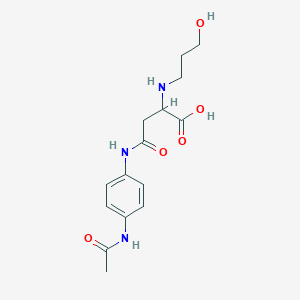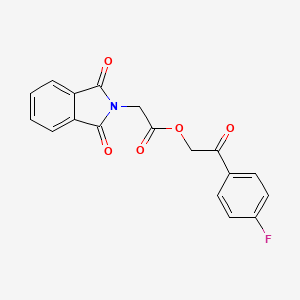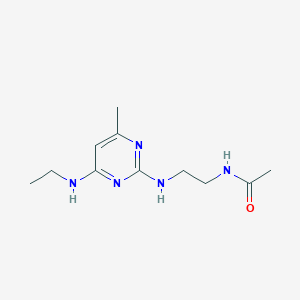
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a chemical compound with the molecular formula C7H11N5O3 . It is a useful research chemical . The compound is also known as 2-(5-Methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a propanehydrazide group . The pyrazole ring contains two nitrogen atoms and three carbon atoms, with a methyl group and a nitro group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.19 and a molecular formula of C7H11N5O3 . The compound has a complexity of 266 and a topological polar surface area of 119 . It has a rotatable bond count of 2 and is canonicalized .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
- 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide derivatives demonstrate significant molecular structure and hydrogen bonding characteristics. For example, in certain derivatives, molecules are linked into complex sheets or chains by hydrogen bonds, contributing to their unique molecular-electronic structures and potentially influencing their reactivity and interaction with other molecules (Portilla et al., 2007).
Cyclization and Chemical Transformations
- This compound and its derivatives are involved in various chemical reactions leading to the formation of different structures. For instance, reactions with hydrazine hydrate can lead to the formation of acetohydrazide and propionohydrazide derivatives (Smolyar & Yutilov, 2008).
Coordination Behavior in Metal Complexes
- The coordination ability of this compound derivatives has been studied, demonstrating distinct binding modes in metal complexes. This is particularly noted in studies involving cobalt (II) and nickel (II) nitrates, where these derivatives show varied binding patterns forming unique binuclear and mononuclear complexes (Gupta et al., 2019).
Synthesis of Diverse Molecular Structures
- The compound is also a precursor in the synthesis of various molecular structures. This includes the synthesis of pyrazole-diamine/Ni(II) complexes, which have been characterized for their structural and physicochemical properties. Such syntheses offer insights into the development of new materials with potential applications in various fields (Titi et al., 2021).
X-Ray Crystallography and Molecular Analysis
- X-ray crystallography studies of this compound and its derivatives offer valuable insights into their molecular structure, which is crucial for understanding their chemical behavior and potential applications in materials science and other areas of research (Vinutha et al., 2013).
properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-4-3-6(12(14)15)10-11(4)5(2)7(13)9-8/h3,5H,8H2,1-2H3,(H,9,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHILFGNQBQWTNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NN)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2379119.png)
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2379120.png)


![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379125.png)
![2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2379128.png)
methanone](/img/structure/B2379129.png)
![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2379130.png)
![N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2379132.png)
![Ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2379135.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)

![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2379138.png)